Sodium 2-methoxy-4-(1-propenyl)phenolate
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Overview
Description
Sodium 2-methoxy-4-(1-propenyl)phenolate is an organic compound with the molecular formula C₁₀H₁₁NaO₂ and a molecular weight of 186.183 g/mol . This compound is also known by its systematic name, Sodium 2-methoxy-4-[(1E)-1-propen-1-yl]phenolate . It is a sodium salt derivative of a phenolic compound, characterized by the presence of a methoxy group and a propenyl group attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methoxy-4-(1-propenyl)phenolate typically involves the reaction of 2-methoxy-4-(1-propenyl)phenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenolic hydroxyl group is deprotonated by sodium hydroxide to form the sodium salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methoxy-4-(1-propenyl)phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The methoxy and propenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Substituted phenolic derivatives.
Scientific Research Applications
Sodium 2-methoxy-4-(1-propenyl)phenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phenolic compound interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2-methoxy-4-(1-propenyl)phenolate involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity.
Pathways Involved: It affects oxidative stress pathways, inflammatory pathways, and cellular signaling mechanisms.
Comparison with Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Phenol, 2-methoxy-4-(1-propenyl)-, acetate: An ester derivative with different chemical properties and applications.
Uniqueness: Sodium 2-methoxy-4-(1-propenyl)phenolate is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous environments, making it more versatile for various applications compared to its non-sodium counterparts .
Properties
CAS No. |
63661-65-4 |
---|---|
Molecular Formula |
C10H11NaO2 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
sodium;2-methoxy-4-[(E)-prop-1-enyl]phenolate |
InChI |
InChI=1S/C10H12O2.Na/c1-3-4-8-5-6-9(11)10(7-8)12-2;/h3-7,11H,1-2H3;/q;+1/p-1/b4-3+; |
InChI Key |
SKPCFEKMDDAMPN-BJILWQEISA-M |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)[O-])OC.[Na+] |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)[O-])OC.[Na+] |
Related CAS |
97-54-1 (Parent) |
Origin of Product |
United States |
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